![molecular formula C12H6I2O B12903604 3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
3,7-Diiododibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diiododibenzo[b,d]furan is a heterocyclic organic compound with the molecular formula C12H6I2O It is a derivative of dibenzofuran, where two iodine atoms are substituted at the 3 and 7 positions of the dibenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diiododibenzo[b,d]furan typically involves the iodination of dibenzofuran. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The reaction can be represented as follows:
Dibenzofuran+2I2+Oxidizing Agent→3,7−Diiododibenzo[b,d]furan
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the product while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diiododibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Compounds with various functional groups replacing the iodine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Coupling Products: Biaryl compounds and other coupled products.
Applications De Recherche Scientifique
3,7-Diiododibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural properties.
Environmental Chemistry: Studied for its role in the formation and degradation of environmental pollutants.
Mécanisme D'action
The mechanism of action of 3,7-Diiododibenzo[b,d]furan depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop new materials with desirable characteristics. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound without iodine substitutions.
2,8-Diiododibenzo[b,d]furan: Another iodinated derivative with iodine atoms at different positions.
3,7-Dibromodibenzo[b,d]furan: A brominated analogue with similar reactivity.
Uniqueness
3,7-Diiododibenzo[b,d]furan is unique due to the specific positioning of the iodine atoms, which influences its reactivity and electronic properties. This makes it particularly useful in certain synthetic applications and material science research where precise control over molecular structure is crucial.
Propriétés
Formule moléculaire |
C12H6I2O |
|---|---|
Poids moléculaire |
419.98 g/mol |
Nom IUPAC |
3,7-diiododibenzofuran |
InChI |
InChI=1S/C12H6I2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
Clé InChI |
GEKLTMDZUCVRLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)OC3=C2C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
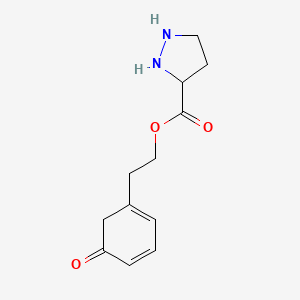
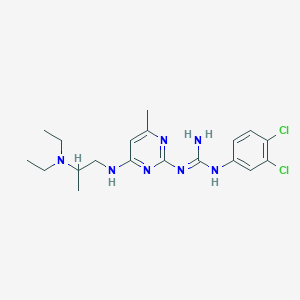
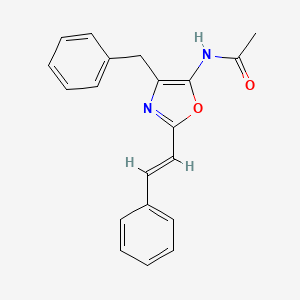

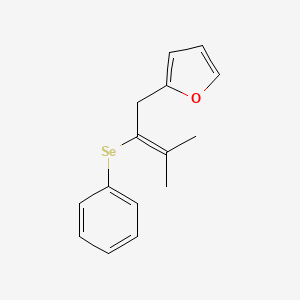

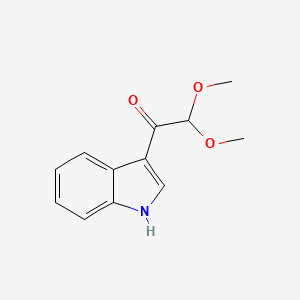
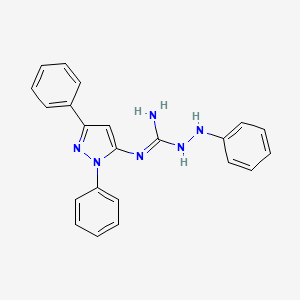
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)

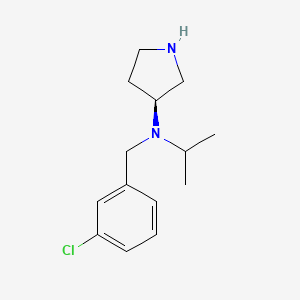

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
